molecular formula C13H13AsN6O4S2 B1204634 Melarsonyl CAS No. 37526-80-0

Melarsonyl

Cat. No.: B1204634
CAS No.: 37526-80-0
M. Wt: 456.3 g/mol
InChI Key: LDILLULDEJXERI-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Melarsonyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic trioxide, while reduction can produce melarsen oxide .

Scientific Research Applications

Melarsonyl has several scientific research applications, including:

Mechanism of Action

Melarsonyl exerts its effects by interacting with thiol-containing biomolecules, particularly trypanothione, which is a key molecule in the metabolism of trypanosomes. This interaction disrupts the redox balance within the parasite, leading to its death . The compound’s ability to cross the blood-brain barrier makes it particularly effective against late-stage trypanosomiasis .

Biological Activity

Melarsonyl, also known as potassium this compound, is an organoarsenical compound primarily used in the treatment of certain parasitic infections, particularly those caused by Onchocerca volvulus (the causative agent of river blindness) and Trypanosoma species (causing sleeping sickness). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and associated case studies.

This compound exerts its biological effects through several mechanisms:

  • Macrofilaricidal Activity : this compound is noted for its ability to kill adult filarial worms. Studies have shown that it can sterilize or eliminate adult female Onchocerca volvulus effectively, which is crucial in managing onchocerciasis .
  • Trypanocidal Activity : The compound has demonstrated trypanocidal properties against Trypanosoma brucei, the parasite responsible for African sleeping sickness. Its efficacy is attributed to its interaction with thiol groups in the parasites, leading to cellular damage .
  • Cytotoxic Effects : this compound induces cytotoxicity in various cell lines, potentially through oxidative stress mechanisms. The drug's arsenic component is believed to disrupt cellular processes by generating reactive oxygen species (ROS) .

Efficacy and Clinical Studies

The clinical efficacy of this compound has been evaluated through various studies:

  • Onchocerciasis Trials : In trials conducted between 1962 and 1966, this compound was administered to patients with onchocerciasis. Results indicated a significant reduction in microfilarial loads, with some patients showing complete sterilization of adult worms after treatment . A notable study reported that a regimen of 200 mg administered in multiple doses was well tolerated, although some adverse effects such as pain at the injection site were common .
  • Trypanosomiasis Treatment : In animal models, this compound has shown variable success rates in curing trypanosomiasis. For instance, it was less effective than newer compounds like Cymelarsan but still demonstrated significant activity at certain dosages .

Case Studies

Several case studies provide insight into this compound's impact on patients:

  • Case Study on Onchocerciasis : A cohort of patients treated with this compound showed a marked decline in microfilarial concentrations over time. Initial doses resulted in 99% reduction within a week, with sustained effects observed up to 21 months post-treatment .
  • Adverse Effects : Some patients experienced severe pruritus and localized pain following administration. A particularly concerning case involved a patient who developed encephalopathy after receiving multiple doses, leading to a reevaluation of this compound's safety profile .

Comparative Efficacy Table

Compound Target Parasite Efficacy Rate Administration Route Adverse Effects
This compoundOnchocerca volvulusHighIntramuscularPain at injection site, pruritus
CymelarsanTrypanosoma bruceiModerateSubcutaneousMinimal
MelarsamineTrypanosoma bruceiLowIntravenousNausea, vomiting

Properties

IUPAC Name

2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13AsN6O4S2/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDILLULDEJXERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13AsN6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13355-00-5 (di-potassium salt)
Record name Melarsonyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90864390
Record name Melarsonyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37526-80-0
Record name Melarsonyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melarsonyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELARSONYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOO8QR9Y40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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